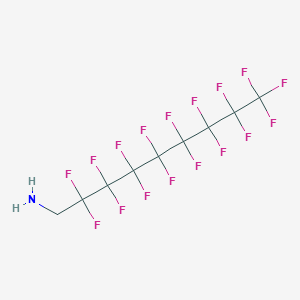

1H,1H-Perfluorononylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F17N/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h1,27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVFAVFXCUPMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379930 | |

| Record name | 1H,1H-Perfluorononylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-47-5 | |

| Record name | 1H,1H-Perfluorononylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nonanamine, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1H,1H-Perfluorononylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluorononylamine, with the IUPAC name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine, is a primary amine featuring a long perfluorinated carbon chain. The presence of the highly electronegative fluorine atoms imparts unique physicochemical properties to the molecule, making it a subject of interest in various fields, including materials science and medicinal chemistry. The strategic incorporation of perfluoroalkyl chains can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] This guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, synthesis, and spectroscopic data, alongside a discussion of its potential applications in drug development.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine | PubChem[5] |

| Molecular Formula | C₉H₄F₁₇N | PubChem[5] |

| Molecular Weight | 449.11 g/mol | PubChem[5] |

| CAS Number | 355-47-5 | Alfa Chemistry[6] |

| Appearance | Solid | (Inferred from commercial availability) |

| Boiling Point | 165 °C | Alfa Chemistry[6] |

| Melting Point | Not Reported | |

| Density | Not Reported | |

| XLogP3 | 5.1 | PubChem (Computed)[5] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[5] |

| Rotatable Bond Count | 8 | PubChem (Computed)[5] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and effective method for the preparation of primary perfluoroalkylamines involves the reduction of the corresponding perfluoroalkyl nitrile. This approach avoids the over-alkylation issues often encountered with direct amination of perfluoroalkyl halides.

Experimental Protocol: Synthesis via Reduction of Perfluorononanenitrile

Reaction Scheme:

C₈F₁₇CH₂CN + Reducing Agent → C₈F₁₇CH₂CH₂NH₂

Materials:

-

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanenitrile

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry workup reagents (e.g., sodium sulfate)

-

Hydrochloric acid (for salt formation and purification)

-

Sodium hydroxide (for neutralization)

Procedure:

-

A solution of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanenitrile in anhydrous diethyl ether is slowly added to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution at 0 °C.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt by treatment with hydrochloric acid, followed by recrystallization and subsequent neutralization to regenerate the free amine.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques. The expected spectral data are outlined below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | A multiplet in the range of 2.5-3.5 ppm corresponding to the -CH₂- group adjacent to the amine, and a broad singlet for the -NH₂ protons. The integration of these peaks should be in a 2:2 ratio. |

| ¹⁹F NMR | A complex series of multiplets is expected due to the various CF₂ and CF₃ groups. The terminal CF₃ group would typically appear at the most upfield chemical shift. |

| ¹³C NMR | Resonances for the two carbon atoms of the ethylamine moiety would be observed, with their chemical shifts influenced by the adjacent fluorine atoms and the amine group. The perfluorinated carbons will appear at characteristic downfield shifts. |

| FT-IR (cm⁻¹) | - N-H stretching (symmetric and asymmetric) in the range of 3300-3500 cm⁻¹- C-H stretching of the CH₂ group around 2850-2950 cm⁻¹- N-H bending around 1600 cm⁻¹- Strong C-F stretching absorptions in the region of 1100-1300 cm⁻¹ |

| Mass Spectrometry (EI-MS) | The molecular ion peak (M⁺) at m/z 449. A characteristic fragmentation pattern involving the loss of fluorine and small fluorocarbon fragments is expected. |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | C9H4F17N | CID 2776259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

In-Depth Technical Guide to 1H,1H-Perfluorononylamine (CAS Number: 355-47-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H,1H-Perfluorononylamine, a fluorinated compound of interest in various scientific and industrial fields, including drug development. This document details its chemical and physical properties, provides insights into its synthesis and analysis, and explores its applications, particularly in the realm of advanced drug delivery systems.

Core Compound Properties

This compound, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine, is a primary amine featuring a long perfluorinated carbon chain.[1] This unique structure imparts distinct physicochemical properties that are valuable in various applications.

| Property | Value | Source |

| CAS Number | 355-47-5 | [1] |

| Molecular Formula | C₉H₄F₁₇N | [1] |

| Molecular Weight | 449.11 g/mol | [1] |

| Appearance | Solid | Sigma-Aldrich |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine | [1] |

Synthesis and Purification

The synthesis of this compound typically involves the reduction of the corresponding perfluorinated nitrile, perfluorononanenitrile. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LAH) and catalytic hydrogenation being common methods.

Synthesis via Reduction of Perfluorononanenitrile

A prevalent method for the synthesis of this compound is the reduction of perfluorononanenitrile. This can be achieved through catalytic hydrogenation or by using a strong reducing agent like lithium aluminum hydride (LAH).[2]

Experimental Protocol: Reduction of Perfluorononanenitrile using Lithium Aluminum Hydride (LAH)

This protocol is a general representation for the reduction of a nitrile to a primary amine using LAH and should be adapted and optimized for the specific substrate and scale.[1][3][4]

Materials:

-

Perfluorononanenitrile

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Dichloromethane (DCM) for extraction

-

Celite

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of LAH (typically 1.5 to 2.0 equivalents) in anhydrous THF is prepared under an inert nitrogen atmosphere.

-

Addition of Nitrile: A solution of perfluorononanenitrile (1 equivalent) in anhydrous THF is added dropwise to the LAH suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential and dropwise addition of deionized water, followed by a 15% aqueous solution of NaOH, and finally more deionized water, all while maintaining the temperature at 0 °C. This procedure, known as the Fieser workup, is crucial for the safe decomposition of excess LAH and results in the formation of a granular precipitate that is easy to filter.

-

Filtration and Extraction: The resulting slurry is filtered through a pad of Celite, and the filter cake is washed thoroughly with diethyl ether or DCM. The organic filtrate is collected, and the aqueous layer is further extracted with the same organic solvent.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude this compound can be purified by vacuum distillation or recrystallization.[5] The choice of method depends on the physical state and purity of the crude product.

Experimental Protocol: Purification by Vacuum Distillation

-

Apparatus Setup: A fractional distillation apparatus suitable for vacuum operation is assembled. All glassware should be thoroughly dried.

-

Distillation: The crude amine is transferred to the distillation flask. The system is evacuated to the desired pressure, and the flask is gently heated.

-

Fraction Collection: Fractions are collected based on their boiling point at the given pressure. The purity of the collected fractions should be assessed by analytical methods such as GC-MS or NMR.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two protons on the carbon adjacent to the amine group and the two protons of the amine group itself.

-

¹⁹F NMR: The fluorine NMR spectrum will provide detailed information about the structure of the perfluorinated chain, with distinct signals for the different CF₂ and CF₃ groups.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound, as well as for assessing its purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the N-H stretching vibrations of the primary amine group and the C-F stretching vibrations of the perfluorinated chain.[6][7]

Applications in Drug Development

The unique properties of perfluorinated compounds, such as their hydrophobicity, lipophobicity, and biological inertness, make them attractive for various applications in drug development. This compound, with its reactive primary amine group, can serve as a versatile building block for the synthesis of more complex molecules with tailored properties.

Surface Modification of Drug Delivery Systems

The primary amine group of this compound can be used to functionalize the surface of nanoparticles, liposomes, and other drug delivery systems.[8][9][10][11] This surface modification can impart a perfluorinated layer, which can enhance the stability of the delivery system and alter its interaction with biological systems.

Synthesis of Fluorinated Surfactants for Drug Formulation

Fluorinated surfactants are known for their exceptional ability to reduce surface tension and form stable emulsions.[12][13] this compound can be a precursor for the synthesis of novel cationic or non-ionic fluorinated surfactants used in drug formulations to improve solubility and bioavailability of poorly water-soluble drugs.[12][13][14]

Safety and Handling

This compound is a chemical that requires careful handling. According to available safety data, it is harmful if swallowed and causes severe skin burns and eye damage.[15] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the field of drug development. Its unique properties, stemming from the perfluorinated chain, combined with the reactivity of the primary amine group, allow for its incorporation into advanced drug delivery systems and the synthesis of novel formulation aids. Further research into the applications of this compound is likely to uncover new and innovative uses in medicine and materials science.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 3. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-step surface functionalization of polymeric nanoparticles for targeted drug delivery. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Biofunctionalized Targeted Nanoparticles for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. This compound | C9H4F17N | CID 2776259 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1H,1H-Perfluorononylamine: Molecular Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key experimental considerations for 1H,1H-Perfluorononylamine. This document is intended to serve as a core resource for professionals in research, development, and drug discovery who are working with or have an interest in fluorinated compounds.

Molecular Structure and Identification

This compound is a saturated nine-carbon chain amine where, with the exception of the two hydrogens on the carbon adjacent to the amino group, all hydrogens have been substituted with fluorine. This high degree of fluorination imparts unique chemical and physical properties to the molecule.

Table 1: Molecular Identifiers and Structural Information

| Identifier | Value |

| CAS Number | 355-47-5[1] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine[1] |

| Molecular Formula | C9H4F17N[1] |

| SMILES String | C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N[1] |

| InChI Key | IHVFAVFXCUPMEN-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 449.11 g/mol | PubChem[1] |

| Monoisotopic Mass | 449.0072279 Da | PubChem[1] |

| Boiling Point (Predicted) | 185.6 ± 40.0 °C | ChemSpider |

| Melting Point | Not available | |

| Density (Predicted) | 1.75 ± 0.1 g/cm³ | ChemSpider |

| XLogP3 | 5.1 | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. However, based on general methodologies for the synthesis of perfluoroalkylamines and standard analytical techniques, the following protocols can be proposed.

Synthesis: Reduction of 1H,1H-Perfluorononanamide

A common route for the synthesis of primary amines is the reduction of the corresponding amide.

Workflow for the Synthesis of this compound

Methodology:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet is charged with a solution of 1H,1H-perfluorononanamide in anhydrous tetrahydrofuran (THF).

-

Reduction: The flask is cooled in an ice bath, and a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) in THF, is added dropwise with stirring.[2] After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction.

-

Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

-

Workup: The resulting suspension is filtered, and the solid is washed with additional THF or another suitable organic solvent like diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the carbon adjacent to the nitrogen (the α-carbon) would appear as a triplet due to coupling with the adjacent CF2 group. The two protons of the amino group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.[3]

-

19F NMR: The fluorine NMR spectrum will be more complex. Distinct signals are expected for the CF3 group, the CF2 group adjacent to the CH2 group, and the other CF2 groups along the chain.[4] The wide chemical shift range of 19F NMR allows for good resolution of these signals.[5][6]

Mass Spectrometry (MS)

Electron ionization (EI) or chemical ionization (CI) can be used. The fragmentation of perfluoroalkyl chains is complex and can involve fluorine migration.[7] Common fragmentation pathways for perfluoroalkyl compounds include the loss of CF2 units.[8][9]

Role in Drug Development and Biological Interactions

While this compound does not have established direct therapeutic applications, its structural motifs are of interest in medicinal chemistry. The incorporation of fluorinated chains can significantly alter a drug candidate's metabolic stability, lipophilicity, and binding affinity.

Perfluorinated compounds, due to their amphiphilic nature, are known to interact with biological membranes.[10] The hydrophobic perfluorinated tail tends to partition into the lipid bilayer, while the polar amine headgroup remains at the membrane-water interface. This interaction can alter membrane properties such as fluidity and permeability.[11]

Conceptual Diagram of Interaction with a Cell Membrane

This interaction is driven by the hydrophobic effect of the fluorinated tail and the electrostatic or hydrogen-bonding interactions of the amine headgroup with the phospholipid heads.[11] The insertion of these molecules can lead to changes in membrane packing and order, potentially affecting the function of membrane-bound proteins.[11]

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for making decisions about the safe handling or use of this chemical. Always consult the SDS and follow all institutional safety protocols.

References

- 1. This compound | C9H4F17N | CID 2776259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amide reduction - Wikipedia [en.wikipedia.org]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. biophysics.org [biophysics.org]

- 7. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. well-labs.com [well-labs.com]

- 9. Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Mechanisms of Perfluoroalkyl Substances Integration into Phospholipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1H,1H-Perfluorononylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to 1H,1H-Perfluorononylamine, a key intermediate in the development of fluorinated pharmaceuticals and advanced materials. This document details the core synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data in a structured format to facilitate comparison and implementation by researchers in the field.

Introduction

This compound (C₉H₄F₁₇N) is a highly fluorinated primary amine that has garnered significant interest in medicinal chemistry and materials science. The presence of the long perfluorinated chain imparts unique properties, including high lipophilicity, metabolic stability, and unique electronic characteristics. These attributes make it a valuable building block for the synthesis of novel therapeutic agents with enhanced pharmacokinetic profiles and for the creation of specialized polymers and surfactants.

This guide focuses on the most common and practical synthetic route to this compound, which proceeds through the formation of a perfluorononanamide intermediate followed by its reduction.

Core Synthetic Pathway: Amide Reduction

The principal and most widely employed strategy for the synthesis of this compound involves a two-step process:

-

Amidation: Conversion of a perfluorononanoic acid derivative (typically the acyl chloride) to perfluorononanamide.

-

Reduction: Reduction of the perfluorononanamide to the target this compound.

This pathway is favored due to the commercial availability of the starting materials and the generally high yields achievable for both steps.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of Perfluorononanamide

This protocol details the conversion of perfluorononanoyl chloride to perfluorononanamide.

Materials:

-

Perfluorononanoyl chloride

-

Ammonium hydroxide (28-30% aqueous solution)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve perfluorononanoyl chloride (1.0 eq) in dichloromethane (100 mL).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add ammonium hydroxide (2.0 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting white solid is crude perfluorononanamide, which can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Reduction of Perfluorononanamide to this compound

This protocol describes the reduction of perfluorononanamide to the target amine using Lithium Aluminum Hydride (LiAlH₄).[1][2][3][4]

Materials:

-

Perfluorononanamide

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Aqueous sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Nitrogen inlet

-

Magnetic stirrer

-

Heating mantle

-

Dropping funnel

-

Ice bath

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer.

-

Under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (2.0 - 3.0 eq) in anhydrous THF (100 mL).

-

In a separate flask, dissolve perfluorononanamide (1.0 eq) in anhydrous THF (50 mL).

-

Slowly add the perfluorononanamide solution to the LiAlH₄ suspension via a dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture to 0 °C with an ice bath.

-

Carefully quench the reaction by the sequential dropwise addition of:

-

Deionized water (X mL, where X is the mass of LiAlH₄ in grams)

-

15% Aqueous sodium hydroxide solution (X mL)

-

Deionized water (3X mL)

-

-

Stir the resulting mixture at room temperature for 1 hour until a white granular precipitate forms.

-

Filter the solid and wash with diethyl ether (3 x 50 mL).

-

Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Perfluorononanamide Synthesis | This compound Synthesis |

| Starting Material | Perfluorononanoyl chloride | Perfluorononanamide |

| Reagents | NH₄OH (aq.), DCM | LiAlH₄, THF |

| Typical Molar Ratio | 1.0 : 2.0 (Substrate:Reagent) | 1.0 : 2.5 (Substrate:Reagent) |

| Reaction Temperature | 0 °C to Room Temperature | Reflux (approx. 66 °C) |

| Reaction Time | 2.5 hours | 4-6 hours |

| Typical Yield | > 90% | 70-85% |

| Purification Method | Recrystallization | Vacuum Distillation |

Characterization Data

This compound

-

Molecular Formula: C₉H₄F₁₇N

-

Molecular Weight: 449.11 g/mol [5]

-

Appearance: Colorless liquid

-

¹H NMR (CDCl₃): δ ~2.9-3.1 (t, 2H, -CH₂-NH₂), δ ~1.3-1.5 (br s, 2H, -NH₂)

-

¹⁹F NMR (CDCl₃): Characteristic multiplets for CF₃ and CF₂ groups.

-

Mass Spectrometry (EI): m/z consistent with the molecular ion and fragmentation pattern.

Safety Considerations

-

Perfluorononanoyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and equipment.

-

The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme caution in a well-ventilated fume hood.

-

This compound is expected to be corrosive and harmful if swallowed.[5] Handle with appropriate PPE.

Conclusion

The synthesis of this compound via the reduction of perfluorononanamide is a robust and scalable method for accessing this valuable fluorinated building block. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to safely and efficiently synthesize this compound for applications in drug discovery and materials science. Careful attention to the anhydrous conditions and quenching procedures during the reduction step is critical for a successful and safe outcome.

References

- 1. orgosolver.com [orgosolver.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amide to Amine - Common Conditions [commonorganicchemistry.com]

- 4. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 5. This compound | C9H4F17N | CID 2776259 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 1H,1H-Perfluorononylamine

For Researchers, Scientists, and Drug Development Professionals

ID: 1H,1H-Perfluorononylamine CAS Number: 355-47-5[1][2][3] Molecular Formula: C₉H₄F₁₇N[1][3]

Abstract

This compound is a highly fluorinated amine. The substitution of hydrogen with fluorine imparts unique physicochemical properties, including thermal stability and distinct lipophilicity, which are of significant interest in various research and development sectors. This document provides a concise summary of the known physical characteristics of this compound, based on available experimental and computed data. It also outlines standard experimental protocols relevant to the determination of these properties.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound. It is critical to distinguish between experimentally determined values and computationally derived estimates, as the latter are predictive and await empirical validation.

| Property | Value | Unit | Data Type | Source(s) |

| Molecular Weight | 449.11 | g/mol | Computed | [1][3] |

| Boiling Point | 165 | °C | Experimental | [2] |

| Monoisotopic Mass | 449.0072279 | Da | Computed | [1] |

| XLogP3 | 5.1 | Computed | [1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and replication of scientific data. While specific protocols for this compound are not widely published, this section describes standard methods for determining the key physical properties listed above.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is distillation.

-

Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The sample of this compound is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid boils and a stable temperature is observed on the thermometer during the condensation of the vapor. This stable temperature is the boiling point.

-

The atmospheric pressure is recorded, as boiling point is pressure-dependent.

-

pKa Determination by ¹⁹F-NMR

For fluorinated compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the acid dissociation constant (pKa). The chemical shift of the fluorine atoms is sensitive to the protonation state of the nearby amine group.

-

Principle: The pKa is determined by monitoring the change in the ¹⁹F NMR chemical shift of the fluorine nuclei adjacent to the amine group as a function of pH. The observed chemical shift is a weighted average of the shifts of the protonated and deprotonated forms.

-

Procedure:

-

A series of buffered solutions with known pH values are prepared.

-

A constant concentration of this compound is added to each buffer.

-

A ¹⁹F NMR spectrum is acquired for each sample. An internal reference standard, such as trifluoromethanesulfonate, may be used.[4]

-

The chemical shift of the target fluorine signal is plotted against the pH of the solution.

-

The resulting data is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the titration curve.

-

Logical Workflow Visualization

The characterization of a novel or poorly understood chemical entity like this compound follows a logical progression. The following diagram illustrates a generalized workflow for determining its key physical and chemical properties.

References

Chemical Identification and Physical Properties

An In-Depth Technical Guide to the Safety Data of 1H,1H-Perfluorononylamine

This technical guide provides a comprehensive overview of the safety-related data for this compound, geared towards researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison of critical safety and property data.

This compound is a fluorinated amine with the chemical formula C₉H₄F₁₇N. The following tables summarize its key physical and chemical properties based on available computed data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 449.11 g/mol | [1] |

| Exact Mass | 449.0072279 Da | [1] |

| XLogP3 | 5.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

| Heavy Atom Count | 27 | [1] |

| Complexity | 543 | [1] |

Note: The data presented in this table are computationally derived.

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |

This information is based on notifications to the ECHA C&L Inventory.[1]

Pictograms:

Danger

Precautionary Statements:

A comprehensive set of precautionary statements, including P260, P264, P270, P280, P301+P317, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P330, P363, P405, and P501, have been associated with this compound.[1]

Experimental Protocols for Hazard Assessment

The following are summaries of standardized OECD guidelines for key toxicological endpoints relevant to the classification of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the subsequent step, with the goal of identifying a dose that causes mortality or evident toxicity.

-

Animal Selection: Typically, rodents (rats are preferred) are used. Animals are young, healthy adults of a single sex (usually females, as they are often slightly more sensitive).

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation and Administration: The test substance is typically administered orally via gavage. The vehicle used for administration should be inert and its toxicological properties known. Doses are prepared shortly before administration.

-

Procedure:

-

A starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A small group of animals (typically 3) is dosed at the starting level.

-

The animals are observed for a period of up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly.

-

The number of mortalities within the observation period is recorded.

-

Based on the outcome (number of mortalities), the test is either stopped, or another group of animals is dosed at a higher or lower fixed dose level.

-

-

Data and Reporting: The final report includes details of the test animals, dosing, observations, body weight data, and mortality results, leading to a classification of the substance according to the GHS.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 431)

This in vitro method is used to identify corrosive substances and mixtures without the use of live animals.

-

Principle: The test is based on the premise that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers of a reconstructed human epidermis model. Cell viability is measured to determine the corrosive potential.

-

Model: A three-dimensional reconstructed human epidermis model is used, which mimics the biochemical and physiological properties of the upper layers of human skin.

-

Procedure:

-

The test substance (liquid or solid) is applied topically to the surface of the RhE tissue.

-

The substance is applied for two different exposure times, typically 3 minutes and 1 hour.

-

After the exposure period, the test substance is removed by rinsing.

-

The tissues are then incubated for a post-exposure period.

-

Cell viability is assessed using a quantitative method, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product, which is then extracted and measured spectrophotometrically.

-

-

Data and Reporting: The percentage of viable cells is calculated relative to negative controls. A substance is identified as corrosive if the cell viability falls below a certain threshold at either of the specified exposure times. The results can also be used to sub-categorize corrosive materials based on the extent of viability reduction at the different exposure times.

Visualization of Hazard Response Workflow

The following diagram illustrates the logical workflow from hazard identification to the appropriate response actions for handling this compound.

Caption: Hazard and Response Workflow for this compound.

References

Technical Guide on the Solubility of 1H,1H-Perfluorononylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1H,1H-Perfluorononylamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility, presents a qualitative solubility profile, and offers a detailed experimental protocol for researchers to determine precise quantitative values.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Source |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine | [1] |

| CAS Number | 355-47-5 | [1] |

| Molecular Formula | C₉H₄F₁₇N | [1] |

| Molecular Weight | 449.11 g/mol | [1] |

| Computed XLogP3 | 5.1 | [1] |

Principles of Solubility for Fluorinated Amines

The solubility of this compound is dictated by its unique bifunctional nature: a highly fluorinated, long alkyl chain and a primary amine group.

-

The Perfluoroalkyl Chain : The C₈F₁₇ chain is responsible for the compound's fluorous nature. Perfluorocarbons are known to be both hydrophobic (water-repelling) and lipophobic (oil-repelling). This is due to the high electronegativity and low polarizability of the fluorine atoms, which results in weak van der Waals interactions with both hydrocarbon and polar solvent molecules.[2] Consequently, highly fluorinated compounds often exhibit limited solubility in common organic solvents.

-

The Amine Functional Group : The primary amine (-NH₂) group introduces polarity and the capacity for hydrogen bonding. Generally, amines are soluble in many organic solvents.[3] The basicity of the amine group also allows for salt formation in the presence of acids, which can dramatically increase solubility in protic solvents. However, the introduction of fluorine atoms weakens the basicity of amines.[4]

The overall solubility of this compound in a given organic solvent is a balance between the fluorous nature of its tail and the polar, basic nature of its amine head.

Qualitative Solubility Profile

While precise quantitative data is scarce, a qualitative solubility profile can be predicted based on general chemical principles. The following table summarizes the expected solubility of this compound in various classes of organic solvents. It is critical for researchers to experimentally verify these predictions.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Fluorinated Solvents | Perfluorohexane, Perfluorooctane | Soluble | "Like-dissolves-like" principle. The perfluorinated chain of the amine will have favorable interactions with fluorous solvents. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | While the amine group can interact with these solvents, the long, lipophobic fluorinated tail is expected to significantly limit solubility. |

| Polar Protic Solvents | Methanol, Ethanol | Sparingly Soluble to Insoluble | Similar to polar aprotic solvents, the large fluorous tail will likely dominate, despite the potential for hydrogen bonding with the amine group. |

| Nonpolar Solvents | Hexane, Toluene | Sparingly Soluble to Insoluble | The lipophobicity of the perfluoroalkyl chain leads to poor interactions with hydrocarbon-based solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Sparingly Soluble | These solvents have intermediate polarity and may offer slightly better solvation compared to hydrocarbons, but solubility is still expected to be limited. |

| Semiconductor Solvents | PGMEA, Ethyl Lactate, Cyclohexanone | Soluble to Sparingly Soluble | Patent literature suggests its use in formulations with these solvents, indicating at least moderate solubility is achievable for specific applications. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the shake-flask method is a reliable and widely adopted technique.[5][6][7][8] The following protocol outlines the procedure for determining the solubility of this compound, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid or liquid)

-

Selected organic solvent (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of undissolved material at the end of the equilibration period.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial. Prepare at least three replicates for statistical validity.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. For poorly soluble compounds, this can range from 24 to 72 hours.[5] A preliminary time-course study is recommended to determine the minimum time to reach a solubility plateau.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturate with the same organic solvent to a concentration that falls within the linear range of the GC-MS calibration curve. A series of dilutions may be necessary.

-

-

Quantitative Analysis by GC-MS:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Run these standards on the GC-MS to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Inject the diluted, filtered sample onto the GC-MS under the same conditions as the standards.

-

Quantification: Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor used. Report the final solubility in units such as g/L or mol/L.

Note on GC-MS Analysis of Amines: Amines can sometimes exhibit poor peak shape and tailing on standard GC columns.[9] Derivatization (e.g., with trifluoroacetic anhydride) may be employed to improve chromatographic performance if necessary.[10]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

References

- 1. This compound | C9H4F17N | CID 2776259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. h-brs.de [h-brs.de]

Spectroscopic Profile of 1H,1H-Perfluorononylamine: A Technical Guide

Disclaimer: Publicly available experimental spectral data for 1H,1H-Perfluorononylamine is limited. This guide utilizes data from the closely related homolog, 1H,1H-Perfluorooctylamine, as a representative example to illustrate the expected spectroscopic characteristics. All presented data and protocols should be considered illustrative for this class of compounds.

Introduction

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a saturated nine-carbon chain where most hydrogen atoms have been replaced by fluorine, with a terminal primary amine group. This unique structure imparts distinct chemical properties and requires specific analytical techniques for characterization. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, aimed at researchers, scientists, and drug development professionals.

Data Presentation

Due to the absence of specific experimental data for this compound, the following tables present predicted or typical spectral data based on general principles and data from analogous compounds like 1H,1H-Perfluorooctylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the protons on the carbon adjacent to the nitrogen and the amine group itself.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.0 - 3.5 | Triplet (t) | 2H | -CH₂-CF₂- |

| ~ 1.5 - 2.5 | Broad Singlet | 2H | -NH₂ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon, with characteristic splitting patterns due to coupling with adjacent fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 40 - 50 | Triplet (t) | -CH₂-CF₂- |

| ~ 105 - 125 | Multiplets | -CF₂- chain |

| ~ 115 - 120 | Triplet of Triplets (tt) | -CF₂-CF₃ |

| ~ 118 - 122 | Quartet (q) | -CF₃ |

¹⁹F NMR (Fluorine-19 NMR): ¹⁹F NMR is a highly informative technique for fluorinated compounds, with distinct chemical shifts for each fluorine environment.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -81 | Triplet (t) | -CF₃ |

| ~ -115 to -126 | Multiplets | -CF₂- chain |

| ~ -128 | Multiplet | -CH₂-CF₂- |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong C-F stretching vibrations and characteristic N-H amine absorptions.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp (two bands) | N-H stretch (primary amine) |

| 2960 - 2850 | Medium | C-H stretch |

| 1650 - 1580 | Medium | N-H bend (scissoring) |

| 1300 - 1000 | Strong | C-F stretch |

| 900 - 650 | Medium, Broad | N-H wag |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of perfluoroalkylamines typically results in extensive fragmentation of the fluorinated chain. The molecular ion may be weak or absent.

| m/z | Relative Intensity | Assignment |

| [M]+ | Low to Absent | Molecular Ion |

| [M-HF]+ | Variable | Loss of hydrogen fluoride |

| CₙF₂ₙ₊₁⁺ | High | Fragments from the perfluoroalkyl chain (e.g., CF₃⁺, C₂F₅⁺, C₃F₇⁺) |

| CH₂=NH₂⁺ | High | Alpha-cleavage product |

Experimental Protocols

The following are generalized protocols for acquiring spectral data for perfluoroalkylamines. Instrument parameters should be optimized for the specific compound and available equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Parameters: A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: A spectrometer equipped with a fluorine probe is necessary.

-

Pulse Program: Standard single-pulse sequence, often with proton decoupling.

-

Referencing: Use an external standard such as CFCl₃ (0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is likely a liquid or low-melting solid, the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a solution cell.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Background: Record a background spectrum of the salt plates or solvent for subtraction.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile compounds.

-

Ionization:

-

Method: Electron Ionization (EI) is common for generating fragment-rich spectra.

-

Electron Energy: Typically 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.

-

Mass Range: Scan a wide mass range (e.g., m/z 50-500) to capture both low-mass fragments and the potential molecular ion.

-

-

Data Analysis: Identify the molecular ion (if present) and characteristic fragment ions. The fragmentation pattern of perfluorinated compounds can be complex due to rearrangements.

Mandatory Visualization

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between molecular structure and spectroscopic information.

An In-depth Technical Guide on the Thermal Stability of 1H,1H-Perfluorononylamine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the thermal stability of 1H,1H-Perfluorononylamine, a subject of increasing interest due to the widespread use of per- and polyfluoroalkyl substances (PFAS). Given the limited publicly available data on this specific compound, this document synthesizes information from closely related long-chain perfluorinated compounds to provide a robust framework for understanding its thermal properties. The methodologies and potential decomposition pathways described herein are based on established principles of fluorine chemistry and thermal analysis.

Introduction to the Thermal Stability of Perfluorinated Compounds

Per- and polyfluoroalkyl substances are characterized by the immense strength of the carbon-fluorine (C-F) bond, which imparts exceptional chemical and thermal stability. This stability, while beneficial in many industrial applications, also contributes to their persistence in the environment. Understanding the thermal decomposition of these compounds is critical for developing effective remediation strategies, such as incineration, and for ensuring their safe handling and application at elevated temperatures.

The thermal degradation of long-chain PFAS, like this compound, is generally initiated by the cleavage of the weaker C-C bonds rather than the C-F bonds. This process typically leads to the formation of perfluoroalkyl radicals, which then undergo a series of complex reactions to form a variety of smaller, volatile organofluorine compounds. In an inert atmosphere, pyrolysis is the dominant degradation process, while in the presence of oxygen, oxidative decomposition occurs, potentially leading to the formation of oxygenated byproducts.

Quantitative Thermal Stability Data

The following table summarizes the expected quantitative data from a TGA experiment on this compound under an inert nitrogen atmosphere.

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

| < 150 | < 1% | Desorption of adsorbed moisture and volatile impurities. |

| 150 - 350 | ~5% | Initial decomposition, potential loss of the amine functional group. |

| 350 - 500 | ~45% | Major decomposition of the perfluoroalkyl chain via C-C bond scission. |

| > 500 | ~50% | Continued fragmentation and volatilization of smaller perfluorinated species. |

Experimental Protocol: Thermogravimetric Analysis (TGA)

This section details a standard experimental protocol for determining the thermal stability of this compound using thermogravimetric analysis.

3.1. Instrumentation

-

Thermogravimetric Analyzer: A TGA instrument capable of heating to at least 800°C with a sensitive microbalance (e.g., Mettler Toledo TGA/SDTA 851e or similar).

-

Crucibles: Inert crucibles, typically made of alumina (Al₂O₃) or platinum (Pt), with a capacity of 70-150 µL.

-

Purge Gas: High-purity nitrogen (99.999%) or argon to maintain an inert atmosphere.

3.2. Sample Preparation

-

Ensure the this compound sample is of high purity and, if solid, in a fine powder form to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a pre-tared, clean, and dry TGA crucible.

3.3. TGA Method Parameters

-

Temperature Program:

-

Initial Temperature: 30°C

-

Heating Rate: A standard rate of 10°C/min is recommended. For higher resolution of thermal events, a slower rate of 5°C/min can be used.

-

Final Temperature: 800°C, or until no further mass loss is observed.

-

-

Atmosphere:

-

Purge Gas: Nitrogen

-

Flow Rate: 50 mL/min to ensure an inert environment and to efficiently remove decomposition products from the furnace.

-

3.4. Procedure

-

Place the crucible containing the sample onto the TGA balance.

-

Start the TGA method with the specified parameters.

-

The instrument will record the mass of the sample as a function of temperature.

-

Upon completion of the run, allow the furnace to cool to room temperature.

-

Remove the sample crucible.

3.5. Data Analysis

-

Plot the sample mass (or mass percent) as a function of temperature to obtain the TGA curve.

-

The onset temperature of decomposition is determined from the point of significant mass loss.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

Visualizations: Workflows and Pathways

4.1. Experimental Workflow for TGA

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

4.2. Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound under inert conditions, based on the known behavior of similar perfluorinated compounds. The process is initiated by C-C bond cleavage, leading to the formation of radicals and subsequent rearrangement and fragmentation into smaller, more volatile perfluorinated species.

Conclusion

While specific experimental data for the thermal stability of this compound remains to be published, a strong predictive understanding can be established by examining the behavior of analogous long-chain perfluorinated compounds. The high strength of the C-F bond suggests significant thermal stability, with decomposition likely initiating at temperatures above 350°C via C-C bond scission. The provided TGA protocol offers a standardized method for obtaining precise quantitative data. The proposed decomposition pathway serves as a logical framework for understanding the degradation mechanism in an inert atmosphere. Further research, including evolved gas analysis coupled with TGA, would provide a more detailed picture of the decomposition products and reaction kinetics.

Potential Research Areas for 1H,1H-Perfluorononylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,1H-Perfluorononylamine is a fluorinated organic compound with growing interest in various scientific and industrial fields. Its unique properties, stemming from the highly electronegative fluorine atoms, make it a promising candidate for advanced material development and biomedical applications. This technical guide explores potential research areas for this compound, providing an in-depth overview of its applications in surface modification, materials science, and biological systems. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to facilitate further investigation and innovation.

Introduction

This compound, with the chemical formula C₉H₄F₁₇N, is a single-chain perfluoroalkyl substance. The presence of the long perfluorinated tail imparts unique characteristics such as hydrophobicity, oleophobicity, and high thermal and chemical stability. The terminal amine group provides a reactive site for further chemical modifications, making it a versatile building block for creating functionalized surfaces and materials. Current research highlights its potential in creating superhydrophobic surfaces, biocompatible coatings, and as a tool in studying biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in different experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₄F₁₇N | PubChem |

| Molecular Weight | 449.11 g/mol | PubChem |

| Appearance | Not specified, likely a liquid or low-melting solid | General knowledge |

| Boiling Point | Not specified | |

| Solubility | Insoluble in water, soluble in fluorinated and some organic solvents | General knowledge |

| CAS Number | 355-47-5 | PubChem |

Research Area: Surface Modification and Materials Science

The primary application of this compound lies in the modification of material surfaces to impart desirable properties such as hydrophobicity and oleophobicity.

Creation of Hydrophobic and Oleophobic Surfaces

This compound can be grafted onto various substrates to create surfaces that repel water and oil. A notable example is the laccase-mediated grafting onto lignocellulosic materials like jute.

| Substrate | Modifying Agent | Water Contact Angle (°) | Oil Contact Angle (°) | Reference |

| Jute | This compound (PFNL) | Increased by 46.35% | 117.16 | [1][2] |

| Jute | 4-[4-(trifluoromethyl)phenoxy]phenol (TFMPP) | Increased by 41.94% | Not Reported | [1][2] |

This protocol describes a general procedure for the enzymatic grafting of this compound onto a lignocellulosic surface.

-

Substrate Preparation: Jute fibers are thoroughly cleaned and dried to remove any surface impurities.

-

Enzyme Solution Preparation: A solution of laccase enzyme is prepared in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

-

Grafting Reaction:

-

The jute fibers are immersed in the laccase solution.

-

This compound is added to the mixture. The reaction is carried out with gentle agitation at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 2 hours).

-

-

Washing and Drying: The modified jute fibers are removed from the reaction mixture, washed extensively with appropriate solvents (e.g., ethanol, water) to remove any unreacted amine and enzyme, and then dried.

-

Characterization: The surface properties of the modified jute are characterized using techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM).

Development of Liquiphobic Coatings

This compound can be incorporated into polymeric materials to create coatings that repel a wide range of liquids.

This protocol outlines the synthesis of a random copolymer for creating liquiphobic surfaces, as suggested by patent literature.[3]

-

Monomer Preparation: A fluorinated monomer derived from this compound is synthesized. This typically involves reacting the amine with a suitable acrylate or methacrylate precursor.

-

Polymerization:

-

The fluorinated monomer, a co-monomer (e.g., one with a functional group for surface adhesion), and a radical initiator are dissolved in an appropriate solvent in a reaction flask equipped with a condenser and nitrogen inlet.

-

The mixture is purged with nitrogen and heated to initiate polymerization (e.g., 60-110°C).

-

The reaction is allowed to proceed for a set time (e.g., 2-24 hours).

-

-

Purification: The resulting polymer is purified, for example, by precipitation in a non-solvent, followed by filtration and drying.

-

Coating Application: The purified polymer is dissolved in a suitable solvent and applied to a substrate surface via methods like spin-coating or dip-coating.

-

Curing: The coated substrate is heated to facilitate solvent evaporation and promote adhesion of the polymer film to the surface.

Research Area: Biological and Biomedical Applications

The unique interactions of fluorinated compounds with biological molecules open up avenues for research in drug development and diagnostics.

Investigating Perfluoroalkyl-Protein Interactions

Understanding how perfluoroalkyl substances interact with proteins is crucial for assessing their biological activity and potential toxicity. This compound has been used in studies to probe these interactions.

| Protein | Dispersing Agent | Dispersion Efficiency (%) | Reference |

| Various Proteins | This compound | Showed capacity to disperse, but less potent than PFNA | [4] |

| Various Proteins | Perfluorononanoic acid (PFNA) | 53 - 100 | [4] |

This protocol describes a general method for assessing the ability of a perfluoroalkyl compound to mediate the phase separation of proteins into a fluorous solvent.[4]

-

Protein Solution Preparation: A stock solution of the protein of interest is prepared in an aqueous buffer (e.g., PBS).

-

Perfluoroalkyl Compound Solution: A stock solution of this compound is prepared in a suitable solvent.

-

Phase Separation Assay:

-

In a microcentrifuge tube, the protein solution, the perfluoroalkyl compound solution, and a fluorous solvent (e.g., perfluorohexane) are combined.

-

The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the aqueous and fluorous phases.

-

-

Quantification: The amount of protein in the fluorous phase is quantified, for example, by measuring its intrinsic fluorescence or by using a protein quantification assay. The dispersion efficiency is calculated as the percentage of the initial protein that has transferred to the fluorous phase.

Developmental Toxicity Screening

This compound has been included in high-throughput screening assays to assess the developmental toxicity of per- and polyfluoroalkyl substances (PFAS).

| Compound | CAS Number | Developmental Toxicity (≤100 µM) | Reference |

| This compound | 355-47-5 | Inactive | [5][6] |

This protocol provides a general overview of a medium-throughput developmental toxicity assay using zebrafish embryos.[5][6]

-

Embryo Collection and Plating: Zebrafish embryos are collected shortly after fertilization and placed into multi-well plates containing embryo medium.

-

Compound Exposure: A solution of this compound in a suitable solvent (e.g., DMSO) is added to the wells at various concentrations. Control wells with solvent only are included.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 28°C) for a specific period (e.g., up to 6 days post-fertilization).

-

Morphological Assessment: At the end of the exposure period, embryos are examined under a microscope for any developmental malformations, such as pericardial edema, yolk sac edema, and spinal curvature.

-

Data Analysis: The incidence and severity of malformations are recorded and analyzed to determine the concentration-response relationship and identify any toxic effects.

Future Research Directions

The unique properties of this compound suggest several promising avenues for future research:

-

Drug Delivery: The amine functionality can be used to conjugate drugs or targeting ligands, while the perfluorinated chain could facilitate transport across biological membranes or be used for creating stable nanoemulsions.

-

Biocompatible Coatings: Further research into the biocompatibility of surfaces modified with this compound could lead to applications in medical implants and devices to reduce biofouling.

-

Advanced Materials: Incorporation of this compound into novel polymers and composites could lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties for applications in electronics, aerospace, and protective coatings.

-

Environmental Fate and Toxicology: More detailed studies are needed to fully understand the environmental persistence, bioaccumulation potential, and toxicological profile of this compound to ensure its safe and sustainable use.

Conclusion

This compound is a versatile fluorinated compound with significant potential in materials science and biomedical research. Its ability to create highly hydrophobic and oleophobic surfaces has been demonstrated, and it serves as a valuable tool for studying the interactions of perfluoroalkyl substances with biological systems. The detailed protocols and summarized data in this guide are intended to provide a solid foundation for researchers to explore and expand upon the applications of this intriguing molecule. Further investigation into the areas outlined will undoubtedly unlock new possibilities for innovation and technological advancement.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US20210082683A1 - Selective liquiphobic surface modification of substrates - Google Patents [patents.google.com]

- 4. DECIPHERING THE MECHANISTIC BASIS FOR PERFLUOROALKYL-PROTEIN INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Surface Modification Using 1H,1H-Perfluorononylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1H,1H-Perfluorononylamine in surface modification. The primary application of this fluorinated amine is to create stable, low surface energy coatings that are both hydrophobic and oleophobic. Such surfaces are critical in a variety of fields, including microfluidics, biosensors, drug delivery systems, and as anti-fouling and anti-stiction coatings.

The protocols outlined below are based on established methods for creating self-assembled monolayers (SAMs) using similar fluorinated compounds. While specific quantitative data for this compound is not extensively available in the reviewed literature, the expected performance is analogous to other long-chain fluorinated silanes and thiols, which are provided for reference.

Principle of Surface Modification

This compound is an organoamine that can be used to form a self-assembled monolayer on various substrates. The amine headgroup reacts with surface hydroxyl groups (e.g., on silicon wafers, glass, or oxidized metals) to form a covalent bond. The long perfluorinated tail then orients away from the surface, creating a densely packed, low-energy interface. This perfluorinated layer imparts hydrophobic and oleophobic properties to the substrate.

Key Applications

-

Creation of Hydrophobic and Oleophobic Surfaces: The primary application is to dramatically lower the surface energy of a substrate, making it repellent to both water and oils.

-